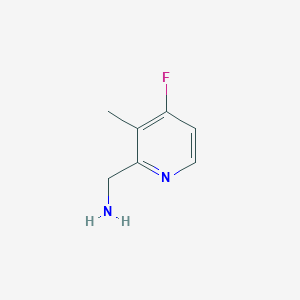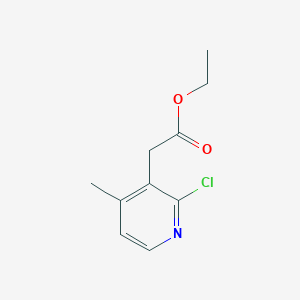
Ethyl 2-(2-chloro-4-methylpyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and an acetic acid ethyl ester group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methylpyridine-3-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-methylpyridine.
Acylation: The 2-chloro-4-methylpyridine undergoes acylation with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-chloro-4-methylpyridine-3-acetic acid ethyl ester.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylpyridine-3-acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 2-Chloro-4-methylpyridine-3-acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-4-methylpyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Agriculture: It can be used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Chloro-4-methylpyridine: Lacks the acetic acid ethyl ester group.
4-Methylpyridine-3-acetic acid ethyl ester: Lacks the chloro group.
Uniqueness
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-7(2)4-5-12-10(8)11/h4-5H,3,6H2,1-2H3 |
Clave InChI |
PHUCYIPMSNVKGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CN=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)
![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
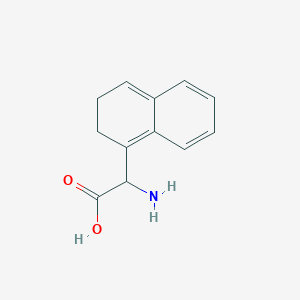
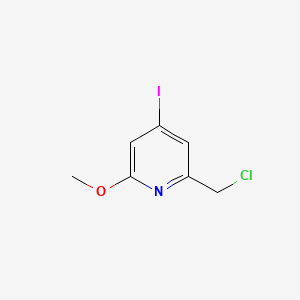
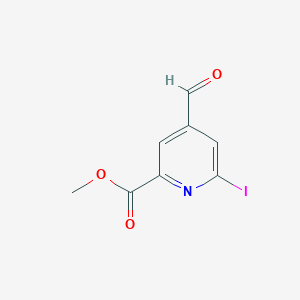

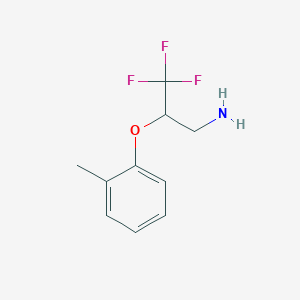

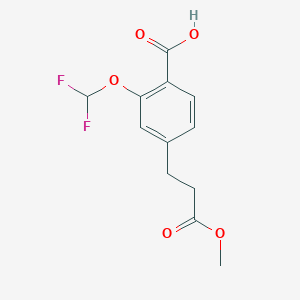
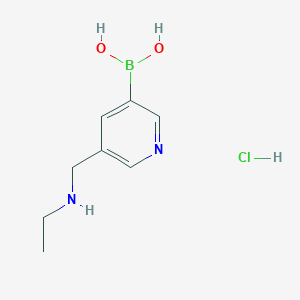
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

